1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride is an organofluorine compound characterized by the presence of a trifluoroethyl group attached to a pyrazole ring, which is further substituted with a sulfonyl chloride group
Mechanism of Action
Target of Action
A structurally similar compound, lotilaner, is known to target gamma-aminobutyric acid (gaba)-gated chloride channels, specifically in mites . These channels play a crucial role in the nervous system, regulating the flow of chloride ions across the neuronal cell membrane and modulating neuronal excitability .
Mode of Action
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride likely interacts with its targets in a manner similar to lotilaner. Lotilaner acts as a non-competitive antagonist of the GABA-gated chloride channels . This means it binds to these channels and inhibits their function, leading to a disruption in the normal flow of chloride ions. This disruption can result in a paralytic action in the target organism, leading to its death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1H-pyrazole-4-sulfonyl chloride with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of this compound .
Chemical Reactions Analysis
Types of Reactions
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The trifluoroethyl group can undergo oxidation to form trifluoroacetic acid or reduction to yield trifluoroethyl alcohol.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form various substituted pyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under mild conditions to prevent decomposition of the trifluoroethyl group .
Major Products Formed
The major products formed from these reactions include trifluoroethyl-substituted pyrazoles, sulfonamides, and sulfonate esters, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Materials Science: It is employed in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with a trifluoroethyl group, used as a solvent and reagent in organic synthesis.
Trifluoromethanesulfonic acid: Another fluorinated compound with strong acidic properties, used in various chemical reactions.
Uniqueness
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the combination of the trifluoroethyl group and the sulfonyl chloride group attached to a pyrazole ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable in diverse research and industrial applications .
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N2O2S/c6-14(12,13)4-1-10-11(2-4)3-5(7,8)9/h1-2H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYOSJHRHDKPEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006487-19-9 |
Source
|
Record name | 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.